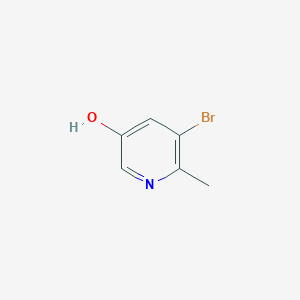

5-Bromo-6-methylpyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO . It is used in the chemical industry and has applications in the synthesis of various pharmaceutical products .

Synthesis Analysis

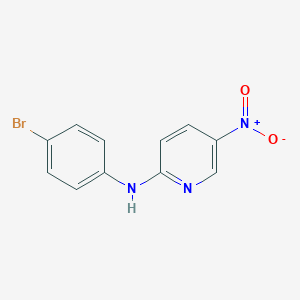

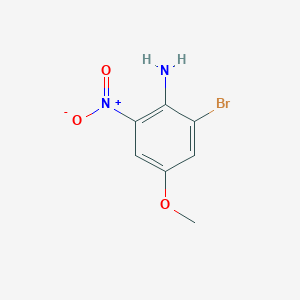

The synthesis of 5-Bromo-6-methylpyridin-3-ol can be achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methylpyridin-3-ol consists of a pyridine ring with a bromine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

5-Bromo-6-methylpyridin-3-ol has a molecular weight of 188.02 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications

Pharmacokinetics and Toxicology

Studies on new psychoactive substances (NPS) and other compounds provide insights into pharmacokinetics (how drugs are absorbed, distributed, metabolized, and excreted in the body) and toxicology (the study of adverse effects of chemical substances on living organisms). For example, research has examined the pharmacokinetics and pharmacodynamics of substances like 2C-B, 4-fluoroamphetamine, and benzofurans, which are relevant for understanding the potential health risks associated with NPS use (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Toxicology

Investigations into compounds like 2,4,6-Tribromophenol highlight environmental concentrations and toxicology, shedding light on their presence in the environment, toxicokinetics, and effects on human health and ecosystems (Koch & Sures, 2018). Such studies are essential for understanding how environmental pollutants, potentially including compounds like 5-Bromo-6-methylpyridin-3-ol, impact biological systems.

Mechanisms of Action and Inhibition

Research on DNA methyltransferase inhibitors and other biochemical modulators provides insights into the mechanisms by which certain compounds can inhibit cellular processes, such as DNA methylation, which plays a critical role in gene expression and malignancy. This kind of research can inform potential therapeutic applications of compounds (Goffin & Eisenhauer, 2002).

Neurological Effects

Studies on MDMA (Ecstasy) users and the effects of certain compounds on the brain's serotonergic system offer insights into how substances can induce chronic changes in brain function, which is critical for assessing the potential neurotoxic or neuroprotective effects of chemicals (Cowan, 2006).

Safety And Hazards

properties

IUPAC Name |

5-bromo-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMAKBXPOIUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594051 |

Source

|

| Record name | 5-Bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylpyridin-3-ol | |

CAS RN |

186593-45-3 |

Source

|

| Record name | 5-Bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)